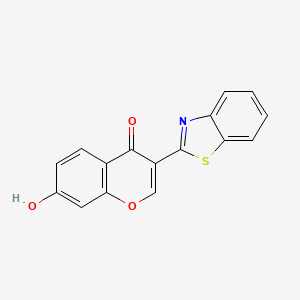

3-(1,3-benzothiazol-2-yl)-7-hydroxy-4H-chromen-4-one

Description

3-(1,3-Benzothiazol-2-yl)-7-hydroxy-4H-chromen-4-one is a heterocyclic compound featuring a chromen-4-one backbone substituted with a benzothiazole moiety at the 3-position and a hydroxyl group at the 7-position. The hydroxyl group at position 7 enhances polarity and hydrogen-bonding capacity, which may influence solubility and interactions with biological targets .

Properties

IUPAC Name |

3-(1,3-benzothiazol-2-yl)-7-hydroxychromen-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H9NO3S/c18-9-5-6-10-13(7-9)20-8-11(15(10)19)16-17-12-3-1-2-4-14(12)21-16/h1-8,18H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUJUQVJLSQUYQW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=C(S2)C3=COC4=C(C3=O)C=CC(=C4)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H9NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1,3-benzothiazol-2-yl)-7-hydroxy-4H-chromen-4-one typically involves the condensation of 2-aminobenzenethiol with a suitable chromenone derivative. One common method is the reaction of 2-aminobenzenethiol with 7-hydroxy-4-chromenone in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or polyphosphoric acid (PPA). The reaction is usually carried out under reflux conditions to ensure complete condensation .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, green chemistry approaches, such as microwave-assisted synthesis, can be employed to reduce the environmental impact of the production process .

Chemical Reactions Analysis

Types of Reactions

3-(1,3-benzothiazol-2-yl)-7-hydroxy-4H-chromen-4-one undergoes various chemical reactions, including:

Oxidation: The hydroxyl group at the 7-position can be oxidized to form a ketone derivative.

Reduction: The benzothiazole ring can be reduced to form dihydrobenzothiazole derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Electrophilic reagents such as halogens (e.g., bromine, chlorine) or nitro groups can be introduced under acidic conditions

Major Products Formed

The major products formed from these reactions include various substituted benzothiazole derivatives, ketones, and dihydrobenzothiazole compounds .

Scientific Research Applications

3-(1,3-benzothiazol-2-yl)-7-hydroxy-4H-chromen-4-one has a wide range of scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: The compound exhibits potential biological activities, including antimicrobial and anticancer properties.

Medicine: It is being investigated for its potential use in drug development, particularly as an anticancer agent.

Industry: The compound is used in the development of organic luminophores for applications in optoelectronics and fluorescent probes

Mechanism of Action

The mechanism of action of 3-(1,3-benzothiazol-2-yl)-7-hydroxy-4H-chromen-4-one involves its interaction with specific molecular targets and pathways. For instance, its anticancer activity is believed to be mediated through the inhibition of key enzymes involved in cell proliferation and survival. The compound may also induce apoptosis in cancer cells by activating pro-apoptotic pathways and inhibiting anti-apoptotic proteins .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Core Chromen-4-one Derivatives

7-Hydroxy-4H-chromen-4-one

- Structure : Lacks the benzothiazole substituent, retaining only the hydroxyl group at position 5.

- Properties : Simpler structure with reduced molecular weight (162.14 g/mol) and higher polarity due to the absence of the lipophilic benzothiazole group.

- Activity : Isolated from Trichosanthes dioica, it has been studied for antioxidant properties but lacks the benzothiazole-mediated interactions seen in more complex derivatives .

3-(2′,4′-Dichlorophenyl)-7-hydroxy-4H-chromen-4-one (DCHC)

Benzothiazole-Substituted Chromenones

3-(1,3-Benzothiazol-2-yl)-6-ethyl-2-methyl-7-{[4-(trifluoromethyl)benzyl]oxy}-4H-chromen-4-one

- Structure : Features additional ethyl and methyl groups at positions 6 and 2, respectively, and a trifluoromethylbenzyloxy substituent at position 6.

- Properties : The trifluoromethyl group increases lipophilicity (logP ≈ 4.2), enhancing membrane permeability. Molecular weight (495.52 g/mol) is significantly higher than the parent compound .

- Activity : While specific data are unavailable, the trifluoromethyl group is often used to improve metabolic stability and target affinity in drug design .

3-(1,3-Benzothiazol-2-yl)-7-hydroxy-2-methyl-8-[(4-methylpiperazin-1-yl)methyl]-4H-chromen-4-one

- Structure : Incorporates a methyl group at position 2 and a piperazinylmethyl group at position 7.

- Properties : The piperazine moiety introduces basicity (pKa ~8.5), improving water solubility and bioavailability. Molecular weight: 394.44 g/mol .

3-(Benzo[d]thiazol-2-yl)-7-hydroxy-8-(morpholin-4-ylmethyl)-2H-chromen-2-one

Comparison Table

Key Research Findings and Implications

- Electron-Donating vs. Withdrawing Groups : The benzothiazole moiety in the target compound provides a balance of lipophilicity and hydrogen-bonding capacity, unlike the dichlorophenyl group in DCHC, which prioritizes electrophilicity but reduces solubility .

- Substituent Effects : Addition of trifluoromethyl () or piperazine () groups alters pharmacokinetics significantly, suggesting that the parent compound could be derivatized for tailored applications .

Biological Activity

3-(1,3-benzothiazol-2-yl)-7-hydroxy-4H-chromen-4-one, a compound characterized by its unique benzothiazole and chromenone structures, has garnered attention for its diverse biological activities. This article explores its synthesis, biological evaluations, and potential therapeutic applications, particularly in neurodegenerative diseases and as an antibacterial agent.

Chemical Structure and Properties

The molecular formula of 3-(1,3-benzothiazol-2-yl)-7-hydroxy-4H-chromen-4-one is with a molecular weight of approximately 310.3 g/mol. The compound features a hydroxyl group at the 7-position of the chromenone ring and is linked to a benzothiazole moiety, which contributes to its biological activity.

Synthesis

The synthesis typically involves multi-step reactions such as condensation of 2-aminobenzothiazole with chromenone derivatives. Common methods include:

- Condensation Reaction : Reacting 2-aminobenzothiazole with chromenone derivatives in the presence of a base (e.g., potassium carbonate).

- Cyclization : The intermediate product undergoes cyclization under acidic or basic conditions.

- Purification : Techniques like recrystallization or column chromatography are employed to purify the final product.

Antioxidant Activity

Research indicates that compounds containing a coumarin heterocyclic core exhibit significant antioxidant properties. The presence of the hydroxyl group enhances electron donation capabilities, leading to improved radical scavenging activities.

Acetylcholinesterase Inhibition

Compounds similar to 3-(1,3-benzothiazol-2-yl)-7-hydroxy-4H-chromen-4-one have shown promising results as acetylcholinesterase (AChE) inhibitors. A study reported that derivatives based on coumarin exhibited strong AChE inhibitory activities, with IC50 values as low as 2.7 µM . This suggests potential applications in treating Alzheimer’s disease by increasing acetylcholine levels through AChE inhibition.

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of benzothiazole derivatives. For instance, certain synthesized compounds demonstrated effective inhibition against Staphylococcus aureus, with minimum inhibitory concentration (MIC) values ranging from 19.7 to 24.2 µM . This activity underscores the compound's potential as an antibacterial agent.

Study on Acetylcholinesterase Inhibition

In a comparative study on various coumarin derivatives, it was found that those containing benzothiazole exhibited superior AChE inhibition compared to their counterparts without this moiety. The binding interactions were elucidated through molecular docking studies, confirming the compound's efficacy in targeting AChE .

Antibacterial Evaluation

A series of N'-(1,3-benzothiazol-2-yl)-arylamide derivatives were synthesized and evaluated for their antibacterial activity. Among these, specific compounds showed high effectiveness against Gram-positive bacteria with MIC values indicating potent bactericidal properties .

Data Summary

Q & A

Basic: What are the optimal synthetic routes for 3-(1,3-benzothiazol-2-yl)-7-hydroxy-4H-chromen-4-one, and how can purity be maximized?

Answer:

The synthesis typically involves multi-step protocols, such as cyclocondensation of hydroxylated precursors with benzothiazole derivatives. For example, analogous chromenone derivatives are synthesized via Claisen-Schmidt condensation followed by heterocyclic ring formation . Click chemistry approaches, as described for benzothiazole-linked compounds, can also be adapted using Cu(I)-catalyzed azide-alkyne cycloaddition to improve yield and regioselectivity . Purification via column chromatography (hexane/ethyl acetate gradients) or recrystallization from ethanol/water mixtures is recommended. Purity (>95%) should be confirmed by HPLC (C18 column, acetonitrile/water mobile phase) and NMR (DMSO-d6, 500 MHz) .

Basic: Which spectroscopic techniques are critical for characterizing this compound?

Answer:

A combination of techniques is essential:

- 1H/13C NMR : Assign aromatic protons (δ 6.5–8.5 ppm) and confirm the chromen-4-one carbonyl (δ ~180 ppm in 13C). The benzothiazole moiety exhibits distinct deshielded protons (e.g., δ 8.2–8.5 ppm for H-2) .

- FT-IR : Validate hydroxyl (broad peak ~3200–3400 cm⁻¹) and carbonyl (sharp ~1650–1700 cm⁻¹) groups.

- UV-Vis : Monitor π→π* transitions (λmax ~250–350 nm) for chromophore stability .

- Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]+ and fragmentation patterns.

Advanced: How can crystallographic data resolve structural ambiguities in derivatives of this compound?

Answer:

Single-crystal X-ray diffraction (SCXRD) using SHELXL or ORTEP-3 is critical for resolving bond angles, torsion angles, and hydrogen-bonding networks. For example, SHELXL refines high-resolution data to detect subtle conformational changes in the benzothiazole-chromenone linkage . Twinning or low-resolution data may require SHELXD for structure solution. Crystallization conditions (e.g., slow evaporation from DMF/ethanol) should be optimized to avoid disorder .

Advanced: How can contradictory bioactivity data (e.g., SIRT1 activation vs. inhibition) be addressed?

Answer:

Contradictions may arise from assay conditions (e.g., fluorogenic vs. physiological substrates) or off-target effects. Methodological solutions include:

- Dose-response curves : Establish EC50/IC50 values across multiple concentrations (e.g., 0.1–100 µM) .

- Structural analogs : Synthesize derivatives (e.g., halogenated benzothiazoles) to correlate substituent effects with activity .

- Kinetic assays : Use isothermal titration calorimetry (ITC) to measure binding thermodynamics directly.

- Computational docking : Compare binding poses in SIRT1 (PDB: 4IG9) to identify key interactions .

Advanced: What strategies improve stability during biological assays?

Answer:

- pH control : Use buffered solutions (PBS, pH 7.4) to prevent hydroxyl group deprotonation.

- Light protection : Shield from UV light to avoid chromenone ring degradation.

- Cryopreservation : Store stock solutions in DMSO at -80°C, avoiding freeze-thaw cycles.

- Metabolic stability assays : Incubate with liver microsomes to identify susceptibility to CYP450-mediated oxidation .

Advanced: How can structure-activity relationship (SAR) studies guide derivative design?

Answer:

- Core modifications : Replace the benzothiazole with other heterocycles (e.g., benzoxazole) and analyze activity shifts .

- Substituent mapping : Introduce electron-withdrawing groups (e.g., -NO2) at the chromenone 3-position to enhance electrophilicity .

- 3D-QSAR models : Use CoMFA/CoMSIA to predict bioactivity based on steric/electronic fields .

- In vitro screening : Prioritize derivatives with improved LogP (2–4) for membrane permeability .

Advanced: What computational tools predict interactions with biological targets?

Answer:

- Molecular docking : AutoDock Vina or Schrödinger Suite to simulate binding to targets like SIRT1 or LMWPTP .

- MD simulations : GROMACS for 100-ns trajectories to assess complex stability (RMSD <2 Å).

- Pharmacophore modeling : Identify essential features (e.g., hydrogen-bond acceptors) using Phase .

Basic: How to validate compound identity post-synthesis?

Answer:

- Melting point : Compare to literature values (±2°C).

- TLC : Use silica gel plates (ethyl acetate/hexane, 1:1) with UV visualization.

- Elemental analysis : Confirm C, H, N, S content within ±0.4% of theoretical values .

Advanced: How to address low solubility in aqueous assays?

Answer:

- Co-solvents : Use <1% DMSO or β-cyclodextrin inclusion complexes.

- Salt formation : Introduce sulfonate or hydrochloride salts via acid-base reactions.

- Nanoformulation : Encapsulate in PLGA nanoparticles (dynamic light scattering for size validation) .

Advanced: What statistical methods resolve data variability in dose-response studies?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.